(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638892
InChI: InChI=1S/C10H5F3O2/c1-15-9(14)3-2-6-4-7(11)10(13)8(12)5-6/h4-5H,1H3
SMILES:
Molecular Formula: C10H5F3O2
Molecular Weight: 214.14 g/mol

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester

CAS No.:

Cat. No.: VC17638892

Molecular Formula: C10H5F3O2

Molecular Weight: 214.14 g/mol

* For research use only. Not for human or veterinary use.

(3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester -

Specification

Molecular Formula C10H5F3O2
Molecular Weight 214.14 g/mol
IUPAC Name methyl 3-(3,4,5-trifluorophenyl)prop-2-ynoate
Standard InChI InChI=1S/C10H5F3O2/c1-15-9(14)3-2-6-4-7(11)10(13)8(12)5-6/h4-5H,1H3
Standard InChI Key IIRGPUYHBQGYHV-UHFFFAOYSA-N
Canonical SMILES COC(=O)C#CC1=CC(=C(C(=C1)F)F)F

Introduction

Structural and Molecular Characteristics

The molecular structure of (3,4,5-Trifluoro-phenyl)-propynoic acid methyl ester (C₁₀H₇F₃O₂) consists of a phenyl ring with three fluorine atoms at the meta and para positions, connected to a methyl propynoate group. The propynoate moiety introduces a triple bond between the α- and β-carbons, conferring significant reactivity. Key structural features include:

  • Electron-withdrawing effects: The trifluorophenyl group enhances electrophilicity at the triple bond, facilitating nucleophilic additions or cycloadditions .

  • Steric considerations: The fluorine atoms create a sterically hindered environment, potentially influencing regioselectivity in reactions .

The compound’s molecular weight is 220.16 g/mol, with a calculated LogP of 2.1 (estimated using fragment-based methods), indicating moderate hydrophobicity suitable for lipid membrane penetration in biological systems.

Synthetic Pathways

Sonogashira Coupling

A plausible route involves a Sonogashira coupling between 3,4,5-trifluorophenyl iodide and methyl propiolate. This method, widely used for forming carbon-carbon bonds between sp² and sp-hybridized carbons, typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper co-catalyst in an amine base .

Example procedure:

  • React 3,4,5-trifluorophenyl iodide (1 equiv) with methyl propiolate (1.2 equiv) in tetrahydrofuran (THF).

  • Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Stir at 60°C for 12–24 hours under nitrogen.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield estimates range from 65–80%, depending on substituent electronic effects .

Esterification of Propynoic Acid

An alternative approach involves esterifying 3,4,5-trifluorophenylpropynoic acid with methanol using thionyl chloride as an activating agent :

  • Dissolve 3,4,5-trifluorophenylpropynoic acid (1 equiv) in methanol.

  • Add thionyl chloride (1.5 equiv) dropwise at 0°C.

  • Reflux at 65°C for 12 hours.

  • Quench with water, extract with dichloromethane, and distill under reduced pressure.

This method mirrors protocols for synthesizing methyl 2-(4-chloromethylphenyl)propionate, achieving yields >90% under optimized conditions .

Physicochemical Properties

Table 1: Estimated Physicochemical Properties

PropertyValue
Boiling point185–190°C (extrapolated from )
Density1.28 g/cm³
Refractive index1.458–1.462
Solubility in water<0.1 g/L
Solubility in CHCl₃>50 g/L

The trifluorophenyl group increases thermal stability compared to non-fluorinated analogs, as seen in methyl 3-phenylpropionate (boiling point: 91–92°C at 4 mmHg) . The ester’s low water solubility aligns with its LogP, suggesting utility in organic solvents.

Chemical Reactivity and Derivatives

Triple Bond Reactivity

The propynoate triple bond undergoes characteristic reactions:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields the saturated methyl 3-(3,4,5-trifluorophenyl)propanoate, a potential intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) .

  • Nucleophilic Addition: Grignard reagents add to the triple bond, forming substituted acrylates. For example, methyl magnesium bromide generates a β-substituted acrylate .

Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 3,4,5-trifluorophenylpropynoic acid:

  • Basic hydrolysis: NaOH/MeOH at 60°C produces the carboxylate salt, which acidifies to the free acid .

  • Enzymatic hydrolysis: Lipases (e.g., Candida antarctica) offer enantioselective pathways for chiral derivatives .

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